molecular formula C8H4BrNO4 B8517601 6-nitro-3-bromo-3H-isobenzofuran-1-one

6-nitro-3-bromo-3H-isobenzofuran-1-one

Cat. No.: B8517601
M. Wt: 258.03 g/mol
InChI Key: GNVTVFOXGWFFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-3-bromo-3H-isobenzofuran-1-one is a versatile heterocyclic building block designed for advanced research and development. This compound features a phthalide core functionalized with both bromo and nitro substituents, making it a valuable intermediate in organic synthesis. Its structure is ideal for exploring nucleophilic aromatic substitution reactions, where the bromo group can be displaced, and for further functionalization of the nitro group through reduction to an amine. Researchers utilize this scaffold in medicinal chemistry for the synthesis of complex molecules and in material science. As a key precursor, it can be employed in the development of novel active compounds and functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrNO4

Molecular Weight

258.03 g/mol

IUPAC Name

3-bromo-6-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4BrNO4/c9-7-5-2-1-4(10(12)13)3-6(5)8(11)14-7/h1-3,7H

InChI Key

GNVTVFOXGWFFHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2Br

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 6 Nitro 3 Bromo 3h Isobenzofuran 1 One

Reactivity at the Bromo Substituent

The bromine atom attached to the C3 carbon of the isobenzofuranone ring is a primary site for chemical modification. This position is benzylic and adjacent to the lactone's carbonyl group, which significantly influences its reactivity.

Nucleophilic Substitution Reactions at the C3-Bromo Position

The carbon atom at the 3-position of the 3-bromo-1(3H)-isobenzofuranone structure is highly electrophilic. ontosight.ai This is due to the electron-withdrawing effects of the adjacent oxygen atom within the lactone ring and the attached bromine atom. Consequently, this position is susceptible to attack by a variety of nucleophiles, leading to substitution of the bromide ion. ontosight.ai

The general mechanism can proceed via an SN1 or SN2 pathway, depending on the reaction conditions and the nucleophile's strength. The stability of the potential carbocation intermediate, an oxocarbenium ion stabilized by the adjacent oxygen, may favor an SN1-like mechanism. Common nucleophiles that can displace the bromine include alcohols, amines, and thiols, yielding 3-alkoxy, 3-amino, and 3-thio derivatives, respectively.

Cross-Coupling Reactions Involving the Bromine Atom

The carbon-bromine bond in 6-nitro-3-bromo-3H-isobenzofuran-1-one serves as an effective handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. wikipedia.org Palladium- and nickel-based catalysts are commonly employed for such transformations. nih.govresearchgate.net

The general mechanism for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle consisting of three main steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond, forming an organopalladium(II) complex. wikipedia.org

Transmetalation : A second organic fragment, typically in the form of an organometallic reagent (e.g., an organoborane in Suzuki coupling or an organotin in Stille coupling), transfers its organic group to the palladium center, displacing the halide. youtube.com

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new bond and regenerating the catalytically active metal species. wikipedia.org

Reaction NameCoupling Partner (Organometallic Reagent)Typical CatalystGeneral Product
Suzuki CouplingOrganoboronic acid or ester (R'-B(OR)₂)Pd(PPh₃)₄, PdCl₂(dppf)3-Aryl/vinyl-isobenzofuranone
Stille CouplingOrganostannane (R'-SnBu₃)Pd(PPh₃)₄3-Aryl/vinyl/alkynyl-isobenzofuranone
Heck CouplingAlkene (R'-CH=CH₂)Pd(OAc)₂, PdCl₂3-Alkenyl-isobenzofuranone
Sonogashira CouplingTerminal Alkyne (R'-C≡CH)PdCl₂(PPh₃)₂, CuI3-Alkynyl-isobenzofuranone
Negishi CouplingOrganozinc (R'-ZnX)Pd(PPh₃)₄, Ni(acac)₂3-Aryl/vinyl/alkyl-isobenzofuranone

Reactivity of the Nitro Group

The nitro group (-NO₂) attached to the aromatic ring is a powerful electronic modifier and a functional group that can undergo various transformations.

Reduction Reactions of the Nitro Moiety to Amino Groups

One of the most significant reactions of aromatic nitro compounds is their reduction to the corresponding amino (-NH₂) group. masterorganicchemistry.com This transformation is crucial as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group, drastically altering the molecule's electronic properties and reactivity. masterorganicchemistry.com A variety of reagents and conditions can be employed to achieve this reduction selectively. wikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. wikipedia.org This method is often preferred for its clean reaction profile and high yields.

Metal-Acid Systems : The use of an easily oxidized metal in an acidic medium is a classic and reliable method for nitro group reduction. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Zinc (Zn) powder with ammonium (B1175870) formate (B1220265) or in acetic acid can also be used. niscpr.res.inresearchgate.net

Reagent/SystemTypical ConditionsNotes
H₂ / Pd, Pt, or NiPressurized H₂ gas, solvent (e.g., ethanol (B145695), ethyl acetate)High efficiency, can sometimes affect other reducible groups. masterorganicchemistry.com
Fe / HCl or Acetic AcidRefluxing in aqueous acidCost-effective and widely used in industrial applications. masterorganicchemistry.com
SnCl₂ / HClEthanol, refluxA mild reagent, useful for substrates with sensitive functional groups. researchgate.net
Zn / NH₄Cl or Acetic AcidRoom temperature or gentle heatingCan offer good selectivity. niscpr.res.in
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemA useful alternative under neutral or basic conditions.

Electronic Influence of the Nitro Group on Aromatic Reactivity

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. numberanalytics.com It deactivates the aromatic ring towards electrophilic aromatic substitution by significantly reducing the electron density of the π-system. libretexts.orgquora.com This effect is a combination of two factors:

Inductive Effect (-I) : The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org

Resonance Effect (-M) : The nitro group can withdraw electron density from the aromatic ring via resonance (mesomeric effect). The π-electrons from the ring can be delocalized onto the nitro group, placing a positive charge within the ring, particularly at the ortho and para positions. libretexts.orgyoutube.com

This strong deactivation means that electrophilic substitution reactions (such as further nitration, halogenation, or Friedel-Crafts reactions) on the aromatic ring of this compound would be significantly slower compared to benzene (B151609). youtube.com Furthermore, the deactivation is most pronounced at the ortho and para positions relative to the nitro group, making the meta position (C5 and C7) the least deactivated and therefore the preferred site for electrophilic attack.

Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), although in this specific molecule, nucleophilic attack is far more likely to occur at the C3-bromo position. numberanalytics.commsu.edu

Reactivity of the Isobenzofuranone Ring System

The isobenzofuranone core, a bicyclic lactone, possesses its own characteristic reactivity. The ester linkage within the five-membered ring is the primary reactive site. This lactone can undergo ring-opening reactions through nucleophilic acyl substitution. researchgate.net

The most common reaction is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous sodium hydroxide), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond and opening of the lactone ring to form a sodium salt of 2-(hydroxymethyl)-4-nitrobenzoic acid (after displacement of the bromine by hydroxide in a subsequent or preceding step).

Acid-Catalyzed Hydrolysis : In the presence of acid and water, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. Subsequent proton transfers lead to the opening of the ring to yield the corresponding carboxylic acid and alcohol functionalities.

Other strong nucleophiles can also open the lactone ring, for instance, ammonia (B1221849) or primary amines can yield the corresponding amides. The stability of the lactone ring is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group would tend to increase the electrophilicity of the carbonyl carbon, potentially making the ring more susceptible to nucleophilic attack.

Reactions Involving the Lactone Moiety

The isobenzofuranone structure contains a lactone, which is a cyclic ester. This functional group is susceptible to nucleophilic acyl substitution reactions. The reactivity of the carbonyl group is significantly influenced by the electronic effects of the substituents on the attached benzene ring.

The primary reactions involving the lactone moiety include:

Hydrolysis: In the presence of acid or base, the lactone ring can be cleaved through hydrolysis to yield the corresponding 2-(bromomethyl)-4-nitrobenzoic acid. Basic hydrolysis is typically irreversible due to the deprotonation of the resulting carboxylic acid.

Aminolysis/Ammonolysis: Reaction with amines or ammonia can open the lactone ring to form the corresponding amides. This reaction is fundamental in the synthesis of various derivatives.

Reduction: The ester functionality can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4). This process would typically reduce the carbonyl to a hydroxyl group, opening the ring to form (2-(bromomethyl)-4-nitrophenyl)methanol.

Furthermore, the bromine atom at the 3-position, being adjacent to the lactone's oxygen and the benzene ring, is a good leaving group. This allows for nucleophilic substitution reactions directly at the C3 carbon, which can proceed without opening the lactone ring under specific conditions. ontosight.ai The stability of the isobenzofuranone ring system combined with the reactivity of the C3-Br bond makes it a valuable intermediate in organic synthesis. ontosight.ai

Aromatic Substitution Reactions on the Benzene Ring

Further substitution on the benzene ring of this compound is governed by the directing effects of the existing substituents. Electrophilic aromatic substitution is a key class of reactions for modifying the aromatic core. masterorganicchemistry.com The reactivity of the ring is generally low due to the presence of two deactivating groups: the nitro group and the acyl group of the lactone ring.

The directing influences of the substituents are as follows:

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing resonance and inductive effects. msu.edumsu.edu

Bromo Group (-Br): Halogens are deactivating due to their inductive effect but are ortho- and para-directors because their lone pairs can donate electron density through resonance, stabilizing the intermediate carbocation (arenium ion). msu.edumsu.edu

Acyl Group (Lactone): The connection to the benzene ring via the carbonyl's acyl carbon makes this a deactivating, meta-directing group.

When considering an incoming electrophile, the directing effects of these groups must be evaluated collectively. The positions on the ring are C4, C5, and C7.

Position C5 is ortho to the bromo group and meta to the nitro group.

Position C7 is ortho to the bromo group and ortho to the nitro group.

Position C4 is meta to the bromo group and ortho to the acyl portion of the lactone.

Given the strong deactivating nature of the nitro and acyl groups, forcing conditions are likely required for further substitution. msu.edu The bromo group directs ortho and para, but its para position is occupied. Therefore, it directs to C5 and C7. The nitro group directs meta, to C4. The acyl group also directs meta, to C5. The directing effects are summarized in the table below.

SubstituentPositionEffect on ReactivityDirecting PreferenceFavored Positions for Electrophilic Attack
-NO₂C6Strongly DeactivatingMetaC4
-BrNot specified, assumed C6 based on compound name for this analysisDeactivatingOrtho, ParaC5, C7
Acyl (Lactone)C1, C3aDeactivatingMetaC5

Based on this analysis, position C5 is the most likely site for electrophilic attack, as it is favored by two of the directing groups (ortho to -Br and meta to the acyl group).

C-H Activation Processes (e.g., Benzylic C(sp3)–H Oxidation)

C-H activation represents a powerful strategy for molecular functionalization. For this compound, two main types of C-H bonds could be subject to such processes: the aromatic C(sp2)-H bonds and the benzylic C(sp3)-H bond at the 3-position (if the bromine were substituted for a hydrogen).

While the bromine atom is present at the C3 position, related isobenzofuranone syntheses involve the oxidation of a benzylic C-H bond. For example, indane derivatives can be oxidized to isobenzofuran-1(3H)-ones, a process that inherently involves the activation and oxidation of a benzylic C(sp3)-H bond to form a carbonyl group. researchgate.net

Regarding the aromatic C(sp2)-H bonds, the nitro group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. rsc.org Palladium-catalyzed reactions, for instance, have been shown to effect C-H nitration and other functionalizations at the ortho position to a directing group. rsc.org In the context of this compound, the nitro group could potentially direct the functionalization of the C-H bond at the C5 or C7 position, although the steric hindrance and electronic deactivation of the ring would be significant challenges.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for constructing cyclic systems. The isobenzofuranone core of the title compound is not a classic diene for a Diels-Alder reaction. However, related heterocyclic systems, such as furans, are well-known to participate in such reactions. The presence of bromine and nitro substituents on related furan (B31954) rings has been shown to influence the rate and outcome of intramolecular Diels-Alder reactions. researchgate.net Specifically, a bromine atom on the furan ring can increase the rate of cycloaddition. researchgate.net

While the aromatic isobenzofuranone system is generally too stable to act as a diene, it is conceivable that under specific thermal or photochemical conditions, or through the generation of a more reactive intermediate, it could participate in cycloaddition processes. For instance, [3+2] cycloadditions involving nitrones or nitrile N-oxides with alkenes are common methods for synthesizing five-membered heterocycles. mdpi.comqu.edu.samdpi.com The electron-deficient nature of the aromatic ring in this compound might allow it to act as a dipolarophile in reactions with suitable 1,3-dipoles.

Mechanistic Studies of Key Reactions

Elucidation of Reaction Pathways and Intermediates (e.g., Nitrenes, Radicals)

Understanding the mechanisms of reactions involving this compound requires considering the potential intermediates that can form.

Benzenonium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, the key intermediate is a positively charged benzenonium ion. libretexts.org The stability of this intermediate determines the regiochemical outcome of the reaction.

Tetrahedral Intermediates: Nucleophilic attack at the lactone carbonyl proceeds through a classic tetrahedral intermediate before ring opening.

Acyl Iminium Ions: In a related system, the loss of a nitro group from a 5-nitro substituted furanyl amide was proposed to proceed through an acyl iminium ion intermediate, which then undergoes cyclization. researchgate.net A similar pathway could be envisioned for the title compound under certain reaction conditions, potentially involving the nitro group.

Radical Intermediates: The C-Br bond, particularly at a benzylic position, can undergo homolytic cleavage under photochemical or radical-initiating conditions to form a benzylic radical. This radical could then participate in various propagation steps. Similarly, benzylic C-H bonds are susceptible to free radical attack. msu.edu

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. libretexts.orgnih.gov This is achieved by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.org

For this compound, KIE studies could be particularly informative in several potential reactions:

C-H Activation/Oxidation: If a reaction involved the oxidation of the C3-H bond (in a 3-unsubstituted analogue), a significant primary KIE (kH/kD > 2) would be expected if this bond cleavage is the rate-limiting step.

Electrophilic Aromatic Substitution: The removal of a proton from the benzenonium intermediate is typically a fast step, so a primary KIE is not usually observed. libretexts.org However, secondary KIEs can provide insight into the transition state structure.

Proton Transfer Reactions: Studies on the related compound 3-nitro-(+)-camphor have shown that the primary hydrogen isotope effect in proton transfer reactions is dependent on the pKa of the catalyzing base, exhibiting a maximum when the pKa of the base is close to that of the carbon acid. rsc.org A similar study could probe the acidity of the C3 proton in the 3-unsubstituted analogue.

The table below presents hypothetical KIE data for a proposed benzylic oxidation at the C3 position (assuming a 3-H analogue) to illustrate how such data would be interpreted.

Proposed Rate-Determining StepExpected kH/kD ValueInterpretation
Initial C-H bond cleavage~2-8Indicates a primary KIE; C-H bond breaking is part of the rate-limiting step. libretexts.org
Attack by oxidizing agent (no C-H cleavage)~1.0-1.2Indicates a small secondary KIE; C-H bond is not broken in the rate-limiting step, but hybridization may change. nih.gov
Proton transfer following a pre-equilibrium~1No significant KIE observed on the overall rate if the proton transfer is not rate-limiting.

These mechanistic tools are essential for building a complete picture of the reactivity of this compound and for designing synthetic pathways that leverage its unique chemical properties.

Control Experiments to Confirm Reaction Mechanisms

While specific, detailed research findings on control experiments exclusively for this compound are not extensively documented in publicly available literature, the elucidation of its reaction mechanisms would necessitate a series of standard control experiments. The structure of this compound, featuring a lactone ring with a bromine atom at a benzylic position and a deactivating nitro group on the aromatic ring, suggests several potential reaction pathways, primarily nucleophilic substitution. Control experiments are crucial to distinguish between these possibilities, such as SN1, SN2, or radical-mediated pathways.

The following sections detail the types of control experiments that are conventionally employed to confirm the reaction mechanisms of similar halo-lactone compounds. The presented data is illustrative of the expected outcomes for confirming a hypothetical reaction mechanism.

Investigation of Radical Intermediates

To determine if a reaction proceeds via a free-radical mechanism, experiments involving radical scavengers are a standard protocol. The presence of a radical initiator or exposure to UV light can sometimes induce a homolytic cleavage of the C-Br bond.

Use of Radical Scavengers: In a typical experiment, the reaction would be conducted in the presence of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT). If the reaction rate is significantly diminished or the reaction is altogether inhibited, it strongly suggests the involvement of radical intermediates. Conversely, if the reaction proceeds unimpeded, a radical mechanism is unlikely.

Exclusion of Light: To rule out a photochemically initiated radical pathway, the reaction is performed under identical conditions but in complete darkness. A significant decrease in reaction rate or yield in the dark compared to a reaction vessel exposed to ambient or UV light would indicate a light-induced radical mechanism.

Probing for Carbocation Intermediates (SN1 Pathway)

The potential for the formation of a stabilized carbocation at the C3 position makes the SN1 pathway a plausible mechanism. Control experiments to test this hypothesis often involve manipulating the reaction environment.

Common Ion Effect: The SN1 mechanism involves a reversible first step where the leaving group dissociates to form a carbocation. Adding a soluble salt containing the common leaving group anion (e.g., sodium bromide) to the reaction mixture would, by Le Châtelier's principle, suppress this initial dissociation. A marked decrease in the reaction rate upon the addition of an external bromide source is a classic indicator of an SN1 mechanism involving a dissociated carbocation intermediate.

Solvent Effects: The rate of an SN1 reaction is highly sensitive to the polarity and protic nature of the solvent, as such solvents can stabilize the charged transition state and the carbocation intermediate. Comparing the reaction rates in a series of solvents with varying polarity (e.g., from non-polar hexane (B92381) to polar aprotic acetonitrile (B52724) to polar protic ethanol) would provide mechanistic insight. A dramatic acceleration of the reaction rate with increasing solvent polarity would be consistent with an SN1 pathway.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a powerful tool for determining whether a specific bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.org

Deuterium Labeling: In reactions involving a nucleophile with a labile proton (e.g., an amine or alcohol), comparing the rate of reaction with the standard nucleophile (e.g., R-NH2) to the rate with its deuterated counterpart (R-ND2) can be informative. The absence of a significant primary kinetic isotope effect (i.e., kH/kD ≈ 1) would suggest that the N-H bond is not broken in the rate-determining step, which is often the case in simple nucleophilic substitutions. libretexts.org

The following interactive table summarizes the expected outcomes of these control experiments for distinguishing between common mechanistic pathways for the reaction of this compound with a generic nucleophile (Nu-H).

Table 1: Hypothetical Control Experiment Outcomes for Mechanistic Elucidation

Control Experiment Condition Expected Observation for SN2 Pathway Expected Observation for SN1 Pathway Expected Observation for Radical Pathway Mechanistic Inference
Radical Scavenger Addition of TEMPO No change in reaction rate No change in reaction rate Reaction inhibited or rate significantly decreases Distinguishes radical from ionic pathways
Light Exclusion Reaction run in darkness No change in reaction rate No change in reaction rate Reaction inhibited (if photochemically initiated) Identifies photochemical radical reactions
Common Ion Effect Addition of NaBr No significant change in rate Reaction rate decreases No change in reaction rate Provides evidence for a dissociative (SN1) step
Solvent Polarity Rate in EtOH vs. CH3CN Rate moderately affected Rate significantly increases in polar protic (EtOH) Rate less predictably affected Helps differentiate SN1 and SN2 mechanisms

| Kinetic Isotope Effect | Rate with Nu-D vs. Nu-H | kH/kD ≈ 1 | kH/kD ≈ 1 | kH/kD ≈ 1 | Rules out rate-determining proton transfer |

By systematically performing these experiments, researchers can build a comprehensive understanding of the operative reaction mechanism, allowing for the optimization of reaction conditions and the rational design of related chemical transformations.

Structure Reactivity Relationships Within the 6 Nitro 3 Bromo 3h Isobenzofuran 1 One Framework

Impact of Substituent Position (Bromo, Nitro) on Reaction Selectivity and Rate

The reactivity of the 6-nitro-3-bromo-3H-isobenzofuran-1-one molecule is profoundly influenced by the specific locations of the nitro and bromo groups. The isobenzofuranone core possesses several potential reactive sites, including the aromatic ring, the electrophilic carbonyl carbon of the lactone, and the carbon atom bearing the bromine (C3). The substituents guide the selectivity of reactions toward these sites.

The bromo group at the 3-position, an aliphatic carbon, makes this position a primary target for nucleophilic substitution. The bromine atom is a good leaving group, and its departure can be facilitated by the electron-withdrawing nature of the adjacent carbonyl group. The rate of nucleophilic attack at C3 is thus expected to be significant. Halogens on an aromatic ring are typically deactivating yet ortho-para directing in electrophilic substitutions. libretexts.orglasalle.edu However, in this molecule, the bromine is on a saturated carbon of the lactone ring, not the aromatic portion.

The combined effect of these substituents creates a nuanced reactivity profile. The deactivation of the benzene (B151609) ring by the nitro group likely channels many reactions towards the lactone portion of the molecule, specifically nucleophilic attack at the C3 position. The rate of such reactions would be modulated by the electronic influence of the nitro group, which, despite its distance, can withdraw electron density through the fused ring system.

Electronic Effects of Substituents (Inductive and Resonance) on Chemical Transformations

The chemical transformations of this compound are governed by the electronic effects—inductive and resonance—of its substituents. These effects alter the electron density distribution across the molecule, thereby influencing its reactivity.

Inductive Effect (-I): Both the nitro group and the bromine atom are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. msu.edulasalle.edu

The nitro group's -I effect significantly reduces the electron density of the entire aromatic ring, making it less nucleophilic and more susceptible to nucleophilic attack. nih.gov

The bromo group's -I effect polarizes the C3-Br bond, making the C3 carbon electrophilic and prone to attack by nucleophiles.

Resonance Effect (Mesomeric Effect):

The nitro group exhibits a powerful electron-withdrawing resonance effect (-M or -R). nih.govlasalle.edu It delocalizes the pi-electrons from the benzene ring into the nitro group, further decreasing the ring's electron density, especially at the ortho and para positions (C5 and C7). This strong -M effect is a key factor in the deactivation of the ring towards electrophiles and activation towards nucleophiles. nih.govresearchgate.net

The bromo group , like other halogens, has a dual role. While it is inductively withdrawing, it can donate its lone pair of electrons into an adjacent pi-system, resulting in a weak electron-donating resonance effect (+M or +R). lasalle.edulibretexts.org However, in this compound, the bromine is attached to an sp³-hybridized carbon (C3), so it cannot directly participate in resonance with the aromatic ring. Its electronic influence is primarily transmitted via its strong inductive effect.

The synergy of these effects makes the isobenzofuranone framework electron-deficient. This deficiency is most pronounced on the aromatic ring due to the nitro group and at the C3 position due to the bromo group. Consequently, transformations involving nucleophilic attack are generally favored over those involving electrophilic attack.

SubstituentPositionInductive EffectResonance EffectOverall Electronic Effect on Aromatic Ring
Nitro (-NO₂)6Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly Deactivating
Bromo (-Br)3Strongly Withdrawing (-I) at C3Not applicable (on sp³ carbon)Indirect withdrawal via sigma bonds

Conformation and Planarity of the Isobenzofuranone Ring System and its Influence on Reactivity

The isobenzofuranone ring system consists of a benzene ring fused to a five-membered lactone ring. This core structure is largely planar. The planarity is a critical factor as it ensures maximum overlap of p-orbitals, facilitating the delocalization of pi-electrons across the aromatic system and into the carbonyl group of the lactone.

This inherent planarity has several consequences for the reactivity of this compound:

Enhanced Electronic Communication: The planar structure allows the powerful electron-withdrawing effects of the nitro group at C6 to be effectively transmitted throughout the entire fused ring system. This delocalization stabilizes the transition states of reactions involving the formation of negative charge, such as nucleophilic attack on the aromatic ring.

Accessibility of Reactive Sites: A planar conformation generally makes the reactive sites on the ring faces more accessible to incoming reagents, provided there is no significant steric hindrance from the substituents.

Ring Strain: The fusion of the five-membered lactone ring to the six-membered benzene ring introduces some degree of ring strain. This strain can influence reactivity, for instance, by favoring reactions that lead to the opening of the lactone ring, thereby relieving the strain.

While the core is planar, the substituent at the C3 position (bromine) lies out of this plane. The conformation of this group and its interaction with the solvent or reagents can play a role in the stereochemical outcome of reactions at this center.

Steric Hindrance and its Role in Determining Reaction Pathways

Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, plays a significant role in the reaction pathways of this compound.

At the C3 Position: The bromine atom at the C3 position presents a degree of steric bulk. This can influence the trajectory of an incoming nucleophile. Very bulky nucleophiles may face significant steric repulsion, leading to a slower reaction rate compared to smaller nucleophiles. This hindrance can also influence the stereoselectivity of the reaction if C3 is a stereocenter.

At the Aromatic Ring: The nitro group at the C6 position is relatively bulky. While it electronically directs potential electrophilic attack to the meta positions (C5, C7), it can sterically hinder the approach of reagents to the adjacent C5 position more than the C7 position. In nucleophilic aromatic substitution, which is electronically favored at the ortho/para positions (C5, C7), the nitro group's bulk could similarly influence the regioselectivity between these two sites.

Therefore, the interplay between electronic directing effects and steric hindrance determines the ultimate reaction pathway. For example, while a position might be electronically activated for attack, a large substituent may sterically block that pathway, forcing the reaction to proceed at a less electronically favored but more sterically accessible site.

Comparative Analysis of Reactivity with Other Halogenated or Nitro-Substituted Isobenzofuranones

To understand the unique reactivity of this compound, it is useful to compare it with related compounds.

vs. 3-Bromoisobenzofuran-1-one: The primary difference is the presence of the 6-nitro group. This group makes the aromatic ring of the title compound significantly more electron-deficient and deactivated towards electrophiles. It also enhances the electrophilicity of the carbonyl carbon and the C3 carbon through long-range inductive effects, likely making it more reactive towards nucleophiles than 3-bromoisobenzofuran-1-one.

vs. 6-Nitroisobenzofuran-1-one: The key difference here is the 3-bromo substituent. The bromine atom at C3 provides a specific site for nucleophilic substitution via the departure of a good leaving group (Br⁻). 6-Nitroisobenzofuran-1-one lacks this feature, and its reactions would be more focused on the aromatic ring or additions to the carbonyl group.

vs. 6-Nitro-3-chloroisobenzofuran-1-one: The reactivity would be very similar, as both bromine and chlorine are good leaving groups and have strong inductive effects. The C-Cl bond is stronger than the C-Br bond, so this compound might undergo nucleophilic substitution at C3 at a faster rate than its chloro-analogue, as bromide is a better leaving group than chloride.

This comparative analysis highlights how the specific combination and position of the nitro and bromo groups in this compound create a distinct reactivity profile dominated by its electron-deficient nature and the presence of a reactive site for nucleophilic substitution at C3.

CompoundKey SubstituentsExpected Reactivity towards Nucleophiles (at C3)Expected Reactivity towards Electrophiles (on Aromatic Ring)
This compound6-NO₂, 3-BrHigh (Good leaving group, activated system)Very Low (Strongly deactivated ring)
3-Bromoisobenzofuran-1-one3-BrModerate (Good leaving group)Moderate (Unsubstituted ring)
6-Nitroisobenzofuran-1-one6-NO₂Not applicable (No leaving group at C3)Very Low (Strongly deactivated ring)
BenzeneNoneNot applicableBaseline

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the methylene (B1212753) (-CHBr-) proton. The aromatic region would likely show three signals. Due to the electron-withdrawing effects of the nitro and carbonyl groups, these protons would be deshielded, appearing at lower field (higher ppm). The proton at position 7 would likely be a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, and the proton at position 4 as a doublet. The single proton at the 3-position, attached to the same carbon as the bromine atom, would be significantly deshielded and appear as a singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The most downfield signal is expected for the carbonyl carbon of the lactone ring due to its hybridization and proximity to two oxygen atoms. The aromatic carbons would resonate in the typical range of 120-150 ppm, with carbons attached to the nitro group and bromine atom showing distinct shifts. The carbon at the 3-position, bonded to bromine, would also be clearly identifiable.

Expected ¹H and ¹³C NMR Data

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C=O - ~165-170
C3 ~7.0-7.5 (s, 1H) ~75-85
C3a - ~145-150
C4 ~8.0-8.2 (d) ~125-130
C5 ~7.8-8.0 (dd) ~120-125
C6 - ~148-152
C7 ~7.9-8.1 (d) ~130-135

This is an interactive data table based on predicted values.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-7), confirming their connectivity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., the proton at C3 to the C3 carbon, H-4 to C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (those without attached protons) and piecing together the molecular framework. For instance, correlations would be expected from the H-3 proton to the carbonyl carbon (C-1) and the aromatic bridgehead carbon (C-3a).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight and the stability of the molecule and its fragments.

High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of 6-nitro-3-bromo-3H-isobenzofuran-1-one (C₈H₄BrNO₄). The calculated exact mass is 256.9378 g/mol . HRMS provides a highly accurate mass measurement, which serves as a definitive confirmation of the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks (M and M+2) of nearly equal intensity, which is a clear diagnostic feature for the presence of a single bromine atom.

Expected HRMS Data

Ion Calculated m/z
[M]⁺ (for ⁷⁹Br) 256.9378

This is an interactive data table based on calculated values.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by several key absorption bands:

Lactone Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1760-1800 cm⁻¹, characteristic of a five-membered lactone ring.

Nitro (NO₂) Group Stretches: Two distinct bands would confirm the presence of the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹.

Aromatic C=C Stretches: Multiple peaks of varying intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the benzene ring.

C-O Stretch: A strong band for the C-O bond of the lactone would be observed in the 1000-1300 cm⁻¹ range.

C-Br Stretch: A weaker absorption in the lower frequency region (500-600 cm⁻¹) would indicate the presence of the carbon-bromine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the aromatic ring, carbonyl group, and nitro group, all containing π-electrons and non-bonding electrons, creates a conjugated system that absorbs light in the UV region. The nitro group, in particular, would likely cause a shift in the absorption maxima compared to the unsubstituted isobenzofuranone core.

X-ray Diffraction Analysis for Solid-State Structure, Stereochemistry, and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction data for the specific compound, this compound. Consequently, a detailed analysis of its solid-state structure, stereochemistry, and crystal packing based on experimental single-crystal X-ray diffraction is not currently possible.

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. Furthermore, it elucidates the stereochemistry of chiral centers and reveals the intricate network of intermolecular interactions that govern the crystal packing.

While crystallographic data for related isobenzofuranone derivatives exist, these cannot be reliably extrapolated to describe the specific structural characteristics of this compound. The presence and positioning of the nitro and bromo substituents are expected to significantly influence the electronic distribution, molecular geometry, and the nature of intermolecular forces, such as halogen bonding or π-π stacking, within the crystal lattice.

For a definitive structural elucidation of this compound, the synthesis of a single crystal of suitable quality for X-ray diffraction analysis would be a necessary prerequisite. Such an investigation would yield precise data on its crystal system, space group, and unit cell parameters, as well as the asymmetric unit's composition. This empirical data would be essential for constructing a detailed and accurate model of its solid-state architecture. In the absence of such a study, any discussion on the crystal structure of this specific compound would remain speculative.

Theoretical and Computational Investigations of 6 Nitro 3 Bromo 3h Isobenzofuran 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-nitro-3-bromo-3H-isobenzofuran-1-one, DFT calculations would be central to determining its most stable three-dimensional shape (geometry optimization) and understanding its electronic properties. The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its equilibrium geometry. From this optimized structure, various properties such as bond lengths, bond angles, and dihedral angles can be precisely determined.

Researchers conducting these calculations on similar heterocyclic compounds have found that DFT provides a reliable balance between computational cost and accuracy. researchgate.nettandfonline.com For instance, in studies of related 3-substituted isobenzofuran-1(3H)-ones, DFT has been successfully used to calculate optimized geometries that are in good agreement with experimental results where available. researchgate.net

Selection of Appropriate Functionals and Basis Sets for Specific Analyses

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules containing nitro groups and halogens, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that has demonstrated success in calculating the properties of a wide range of organic compounds, including isatin derivatives. medmedchem.com For studies involving reaction mechanisms, range-separated hybrid functionals like wb97xd may be chosen for their improved handling of long-range interactions. mdpi.com

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation, with larger basis sets providing more accurate results at a higher computational cost. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G**, are commonly used for molecules of this type. researchgate.netmedmedchem.com The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution in molecules with heteroatoms and electron-withdrawing groups like the nitro group.

An example of a typical combination for geometry optimization and electronic property calculation for a similar molecule would be the B3LYP functional with the 6-311++G** basis set. medmedchem.com

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals - FMO)

Molecular Orbital (MO) analysis provides deep insights into the reactivity and electronic properties of a molecule. The most important orbitals in this context are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level suggests a greater tendency to act as an electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a greater tendency to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and is a key factor in determining non-linear optical properties. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data generated from an FMO analysis. Actual values would require specific calculations.

Parameter Energy (eV) Description
HOMO -7.5 Energy of the highest occupied molecular orbital.
LUMO -3.2 Energy of the lowest unoccupied molecular orbital.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which align with classical Lewis structures. wisc.edu This method is particularly useful for quantifying intramolecular interactions and charge transfer.

The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis identifies significant donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions quantifies their strength. wisc.edu

For this compound, NBO analysis would likely reveal:

Hyperconjugative interactions: Strong interactions involving the lone pairs of the oxygen atoms (donors) and the antibonding orbitals (acceptors) of adjacent bonds.

Intramolecular Charge Transfer (ICT): Significant charge delocalization from the phthalide (B148349) ring system towards the electron-withdrawing nitro group. This would be evidenced by strong donor-acceptor interactions between the π-orbitals of the benzene (B151609) ring and the π*-orbitals of the NO₂ group. These interactions are crucial in understanding the molecule's electronic and optical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational chemistry can predict various spectroscopic properties, providing valuable data for structural confirmation and analysis.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data (if available), can help confirm the molecular structure.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. medmedchem.com The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For a molecule with nitro and bromo substituents on a conjugated system, TD-DFT would predict the main electronic transitions, likely corresponding to π → π* and n → π* transitions, which are responsible for its UV-Visible absorption profile.

Mechanistic Insights from Computational Modeling (e.g., Transition State Analysis, Reaction Energetics)

Computational modeling is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, one could computationally model its synthesis or its participation in a reaction, such as a nucleophilic aromatic substitution. The process would involve:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate.

Calculating Activation Energies (Ea): Determining the energy barrier between reactants and the transition state, which governs the reaction rate.

Such studies provide a molecule-level understanding of reactivity that is often difficult to obtain through experimental means alone. mdpi.com

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. nih.govsemanticscholar.org These materials are of interest for applications in telecommunications, optical computing, and signal processing. jhuapl.edu

The key NLO parameters that can be calculated using DFT are:

Polarizability (α): The measure of how easily the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

For this compound, the presence of the electron-withdrawing nitro group and the π-system of the isobenzofuranone core suggests it may possess NLO properties. DFT calculations could quantify the magnitude of its dipole moment, polarizability, and first-order hyperpolarizability to assess its potential as an NLO material. medmedchem.com

Table 2: List of Compound Names

Compound Name
This compound
Isatin

Synthetic Applications and Derivatization Strategies of 6 Nitro 3 Bromo 3h Isobenzofuran 1 One

6-nitro-3-bromo-3H-isobenzofuran-1-one as a Versatile Building Block in Organic Synthesis

The utility of this compound as a versatile building block in organic synthesis stems from the reactivity of its constituent parts. The isobenzofuranone (or phthalide) skeleton is a common motif in natural products and pharmacologically active compounds. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, the bromine atom at the 3-position of the lactone ring is a key functional handle. As a good leaving group, it allows for nucleophilic substitution reactions, providing a straightforward method for introducing a wide range of substituents at this position.

The synthesis of this key intermediate is typically achieved through the bromination of 6-nitrophthalide. This precursor is prepared by the nitration of phthalide (B148349). The presence of both the nitro group and the bromine atom in a single molecule allows for sequential and selective reactions, enhancing its versatility as a synthetic intermediate.

Synthesis of Complex Polycyclic and Heterocyclic Systems

While specific, documented examples of the synthesis of complex polycyclic and heterocyclic systems directly from this compound are not extensively reported in readily available literature, the reactivity of this compound suggests its potential in such transformations. The general class of nitrophthalides has been explored for its role in creating complex heterocyclic systems.

One potential pathway involves the reaction of the bromo-nitrophthalide with various nucleophiles. For instance, reaction with primary amines could lead to the opening of the lactone ring followed by cyclization to form isoindolinone derivatives. The nitro group could then be further functionalized, for example, by reduction to an amino group, which can participate in subsequent ring-forming reactions to build more complex polycyclic structures.

Derivatization for Creation of New Functional Organic Materials

The derivatization of this compound can be envisioned for the creation of new functional organic materials, although specific research in this area is limited. The aromatic nitro group is a well-known component in materials with interesting optical and electronic properties. The modification of the molecule at the 3-position by substituting the bromine atom could be used to tune these properties.

For example, the introduction of chromophores or fluorophores via nucleophilic substitution could lead to the development of new dyes or fluorescent probes. The inherent fluorescence of some isobenzofuranone derivatives could be modulated by the electronic effects of the substituents introduced.

Incorporation into Spirocyclic Architectures

The synthesis of spirocyclic compounds containing an isobenzofuranone moiety is an area of significant interest in medicinal chemistry. The 3-position of the isobenzofuranone ring is a common site for the formation of the spiro center. While direct applications of this compound in the synthesis of spirocyclic architectures are not well-documented, its structure is amenable to such transformations.

A plausible synthetic route could involve a reaction with a bifunctional nucleophile. For instance, a reaction with a compound containing both a nucleophilic group to displace the bromine and another functional group capable of a subsequent intramolecular reaction could lead to the formation of a spirocyclic system.

Applications as Chemical Intermediates for Advanced Molecules

The primary and most evident application of this compound is as a chemical intermediate for the synthesis of more advanced and complex molecules. Its bifunctional nature, with a reactive site at the lactone ring and a modifiable nitro group on the aromatic ring, makes it a valuable precursor.

This intermediate has been noted in the context of synthesizing intermediates for potential anticancer agents, highlighting its relevance in medicinal chemistry. The ability to introduce various functionalities through the displacement of the bromine atom and to transform the nitro group into other functional groups (such as amines, which are common in pharmaceuticals) underscores its importance as a stepping stone to target molecules with potential biological activity.

The following table summarizes the key reactive sites of this compound and their potential transformations, illustrating its utility as a versatile chemical intermediate.

Reactive SiteType of ReactionPotential Products
C3-Bromine Nucleophilic Substitution3-substituted-6-nitroisobenzofuranones
Lactone Ring Ring-opening by NucleophilesSubstituted 2-formyl-5-nitrobenzamides
Nitro Group Reduction6-amino-3-bromoisobenzofuranone

This table is interactive and allows for sorting of the data.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for Functionalized Isobenzofuranones

The synthesis of isobenzofuranones can be approached through various methods, including the oxidation of corresponding phthalides or the cyclization of 2-acylbenzoic acids. Future work could focus on developing a novel synthetic route to access 6-nitro-3-bromo-3H-isobenzofuran-1-one. This might involve the nitration of a brominated phthalide (B148349) precursor or the bromination of a nitrated isobenzofuranone. The development of sustainable methods, perhaps utilizing green chemistry principles such as catalytic processes and the use of environmentally benign reagents, would be a significant contribution to the field.

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of this compound is expected to be influenced by the electronic effects of the nitro and bromo substituents. The electron-withdrawing nature of the nitro group could impact the reactivity of the aromatic ring, while the bromine atom at the 3-position could serve as a handle for various chemical transformations, such as cross-coupling reactions. Investigating the reactivity of this compound towards nucleophiles, electrophiles, and under various reaction conditions could unveil novel chemical transformations and expand the synthetic utility of the isobenzofuranone scaffold.

Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques

Once a synthetic route is established, detailed mechanistic studies on the formation and subsequent reactions of this compound would be crucial for understanding its chemical behavior. The use of in-situ spectroscopic techniques, such as ReactIR or in-situ NMR, could provide real-time information on reaction intermediates and kinetics. These studies would be invaluable for optimizing reaction conditions and for gaining a deeper understanding of the underlying reaction mechanisms.

Predictive Modeling for Complex Structure-Reactivity Relationships

Computational chemistry could play a significant role in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to model its electronic structure, predict its spectroscopic properties, and calculate reaction pathways and activation energies. Such predictive modeling would not only complement experimental studies but also guide the design of future experiments and the exploration of its potential applications.

Design of New Derivatized Isobenzofuranone Scaffolds with Tunable Reactivity

The successful synthesis and characterization of this compound would open the door to the design and synthesis of a new family of derivatized isobenzofuranones. The nitro and bromo groups offer opportunities for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the molecule. This could lead to the development of new compounds with tailored reactivity and potentially novel applications in materials science or medicinal chemistry.

Q & A

Q. What are the common synthetic routes for 6-nitro-3-bromo-3H-isobenzofuran-1-one, and how can reaction conditions influence product purity?

Synthesis typically involves sequential nitration and bromination of a substituted isobenzofuranone precursor. For example:

  • Nitration : A nitrating agent (e.g., HNO₃/H₂SO₄) introduces the nitro group at the 6-position of the aromatic ring.
  • Bromination : Electrophilic bromination (using Br₂/FeBr₃ or NBS) targets the 3-position.
    Key considerations:
  • Temperature control (<0°C for bromination) minimizes side reactions like over-bromination or ring oxidation .
  • Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to the compound’s sensitivity to moisture and light .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

The compound is prone to decomposition under ambient conditions due to:

  • Hydrolysis : The lactone ring may open in humid environments.
  • Photodegradation : Nitro and bromo groups are susceptible to UV-induced cleavage.
    Mitigation strategies :
  • Store at ≤0°C in airtight, light-resistant containers under inert gas (argon or nitrogen) .
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) before use in reactions .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX-90 or ORTEP-3 is essential for:

  • Confirming regioselectivity of nitro/bromo substitutions.
  • Analyzing bond angles and torsional strain in the fused furanone ring.
    Methodology :
  • Grow crystals via slow evaporation in dichloromethane/hexane.
  • Use direct methods for phase determination and refine structures with anisotropic displacement parameters .
  • Validate results against Cambridge Structural Database (CSD) entries (e.g., CCDC 1505246 for analogous compounds) .

Q. What mechanistic insights explain the reactivity of the bromo group in nucleophilic substitution reactions?

The bromine atom at the 3-position acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Key factors:

  • Electron-withdrawing nitro group : Enhances electrophilicity at the 3-position, facilitating displacement by amines or thiols.
  • Base selection : Sodium hydride (NaH) deprotonates nucleophiles (e.g., amines) to enhance reactivity .
    Case study :
  • Substitution with morpholine yields 3-morpholino-6-nitro-3H-isobenzofuran-1-one.
  • Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in 7:3 hexane/EtOAc) .

Q. How do computational methods (DFT, molecular docking) predict the electronic properties and potential applications of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal:

  • Electrostatic potential maps : High electron density at the nitro group, making it a candidate for further functionalization.
  • HOMO-LUMO gap : ~4.2 eV, suggesting utility as a photosensitizer or intermediate in optoelectronic materials.
    Applications :
  • Design of fluorescent probes by coupling with xanthene derivatives (e.g., fluorescein analogs) .
  • Use in Suzuki-Miyaura cross-coupling reactions for drug discovery (e.g., palladium-catalyzed arylations) .

Key Considerations for Experimental Design

  • Contradiction in data : Some studies report conflicting regioselectivity in bromination (e.g., 3- vs. 5-position). Resolve via control experiments with deuterated analogs or in situ FTIR monitoring .
  • Safety protocols : Use explosion-proof equipment during nitration (exothermic reaction) and handle bromine in fume hoods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.